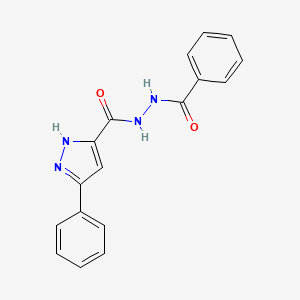

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

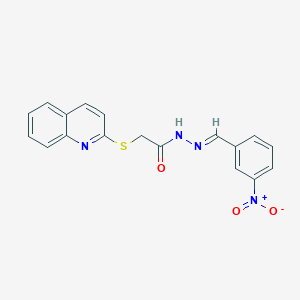

“N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is a compound that belongs to the class of organic compounds known as aromatic anilides . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . This compound has been evaluated for biological activities as potential DNA gyrase inhibitors .

Synthesis Analysis

The synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A total of 19 novel analogs were designed, synthesized, and evaluated for biological activities .Molecular Structure Analysis

The molecular structure of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” include the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide and its derivatives have been extensively synthesized and characterized, offering a foundational base for further exploration into their potential applications. The synthesis involves the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide, leading to compounds characterized by NMR spectroscopy and single-crystal X-ray structure studies. These compounds exhibit significant structural diversity and complexity, facilitating their use in various scientific research domains (Asegbeloyin et al., 2014).

Biological Activities

The biological activity of this compound derivatives has been a focal point of research. Studies have revealed that these compounds possess potent in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against specific bacteria and yeasts. Such findings underscore the potential of these derivatives in developing new therapeutic agents (Asegbeloyin et al., 2014).

Antimicrobial Evaluation

The antimicrobial efficacy of novel pyrazole integrated 1,3,4-oxadiazoles synthesized from N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide has been assessed, demonstrating potent to weak activity against bacteria and fungi. This highlights the potential of such compounds in addressing the challenge of antibiotic resistance and the development of new antimicrobial agents (Ningaiah et al., 2014).

DNA Gyrase Inhibitors

Research into N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives has shown that they can serve as potent DNA gyrase inhibitors. This activity is particularly relevant in the development of new antibacterial agents capable of targeting bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription (Sun et al., 2013).

Vibrational Spectroscopic Investigations

Vibrational spectroscopic techniques have been employed to study N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, shedding light on its structural and electronic properties. Such investigations are essential for understanding the fundamental characteristics of these compounds, which is critical for their potential applications in materials science and molecular electronics (Pillai et al., 2017).

Wirkmechanismus

Target of Action

A structurally similar compound, n-phenyl-1h-pyrazole-3-carboxamide, has been reported to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

If it shares a similar mechanism with N-phenyl-1H-pyrazole-3-carboxamide, it might interact with CDK2, potentially influencing the cell cycle

Biochemical Pathways

Given the potential interaction with CDK2, it could impact pathways related to cell cycle regulation . The downstream effects of such interactions would likely involve changes in cell proliferation and division .

Result of Action

If it acts similarly to N-phenyl-1H-pyrazole-3-carboxamide, it could potentially influence cell cycle progression and have an impact on cell proliferation .

Zukünftige Richtungen

The future directions for “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” could involve further exploration of its potential as a DNA gyrase inhibitor, given its strong inhibitory activity against certain bacterial strains . Additionally, the development of novel strategies and wide applications of pyrazole scaffold could be a promising area of research .

Eigenschaften

IUPAC Name |

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBNCWXFISJSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350661 |

Source

|

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124928-37-6 |

Source

|

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)

![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)